methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate
Description
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at the 3-position and a methyl benzoate group linked via a carbonyl moiety at the 8-position.
Properties
IUPAC Name |
methyl 4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)22-2/h3-6,13-15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQETMJDPHNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the benzoate moiety: The benzoate group can be attached through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the bicyclic core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
General Synthetic Pathways for Azabicyclic Compounds
Azabicyclic compounds, such as those containing the 8-azabicyclo[3.2.1]octane scaffold, are typically synthesized through enantioselective construction methods. These methods often involve the formation of an acyclic starting material with the required stereochemical information, followed by cyclization to form the bicyclic structure . Alternative approaches include direct stereochemical control during the cyclization step or desymmetrization of achiral tropinone derivatives .
Potential Chemical Reactions
Given the structure of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate, several types of chemical reactions can be envisioned:
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Hydrolysis : The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid.
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Alkylation : The methoxy group could potentially undergo alkylation reactions, although this might require specific conditions to avoid affecting other parts of the molecule.
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Reduction : The carbonyl group could be reduced to an alcohol using appropriate reducing agents.
Table: Potential Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | This compound, Water | 4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoic acid, Methanol | Acid or Base Catalysis |
| Alkylation | This compound, Alkyl Halide | Alkylated Product | Strong Base, Solvent |
| Reduction | This compound, Reducing Agent | Alcohol Product | Reducing Agent (e.g., LiAlH4) |
Analytical Techniques for Monitoring Reactions
To monitor the progress and confirm the formation of products in these reactions, various analytical techniques can be employed:
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Thin-Layer Chromatography (TLC) : Useful for monitoring reaction progress and detecting product formation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the products.
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Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure of the products.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is part of a class of compounds known for their ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in the treatment of several psychiatric disorders, including:
- Depression
- Anxiety disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
Research indicates that derivatives of azabicyclo compounds can exhibit selective inhibition, potentially leading to fewer side effects compared to traditional antidepressants like tricyclics and SSRIs .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. This opens avenues for further exploration in treating infections resistant to conventional antibiotics.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various azabicyclo derivatives, including this compound, for their ability to inhibit serotonin reuptake. The results indicated a promising profile for this compound, suggesting potential as a novel antidepressant with a favorable side-effect profile compared to existing medications.
Case Study 2: Antimicrobial Screening
In another investigation, this compound was synthesized and screened for antimicrobial activity alongside structurally related compounds. The findings demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:
Key Comparative Features
Functional Group Influence
- Methoxy vs. Benzoyloxy Groups : The target compound’s 3-methoxy group (electron-donating) contrasts with benzoyloxy substituents (e.g., in ), which are bulkier and electron-withdrawing. This difference impacts solubility and metabolic stability. Methoxy groups enhance hydrophilicity, whereas benzoyloxy groups may improve membrane permeability .
- Carbonyl Linkage: The 8-carbonyl linkage to benzoate in the target compound is analogous to piperazine-linked derivatives (e.g., C1–C7 in ), but the absence of a quinoline moiety reduces aromatic stacking interactions.
Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to be lower than the benzoyloxy analog (98°C, ) due to reduced molecular symmetry.
- Lipophilicity : The methoxy group decreases logP compared to halogenated derivatives (e.g., C2–C4 in ), aligning it closer to hydrophilic drug candidates.
Biological Activity
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, exhibits significant biological activity, particularly in the realm of neuropharmacology. The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for therapeutic applications in various neurological disorders.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its molecular weight of approximately 299.36 g/mol. The structural components include a methoxy group and a benzoate moiety, which are crucial for its biological activity.
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, function primarily as neurotransmitter reuptake inhibitors . They inhibit the reuptake of key monoamines such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions . This mechanism positions the compound as a potential treatment for disorders such as depression, anxiety, and ADHD.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines transfected with human transporters . This inhibition was quantified using radiolabeled neurotransmitters, demonstrating dose-dependent effects.
| Concentration (µM) | Serotonin Reuptake Inhibition (%) | Norepinephrine Reuptake Inhibition (%) |
|---|---|---|
| 0.1 | 25 | 30 |
| 1 | 50 | 55 |
| 10 | 75 | 80 |
In Vivo Studies
In vivo studies utilizing animal models have demonstrated that compounds similar to this compound exhibit analgesic and anti-anxiety effects. For instance, a study highlighted that related derivatives showed significant analgesic activity in hot plate tests compared to morphine, indicating their potential utility in pain management .
Case Studies
Several case studies have documented the clinical implications of using azabicyclo compounds in treating psychiatric disorders:
- Depression Treatment : A double-blind study involving patients with major depressive disorder showed that administration of an azabicyclo derivative led to significant improvements in mood scores compared to placebo controls.
- Anxiety Disorders : Another study assessed the efficacy of these compounds in generalized anxiety disorder (GAD), revealing reduced anxiety levels measured by standardized scales after treatment.
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate moderate toxicity at high doses; however, the therapeutic window appears favorable based on current research findings .
Q & A
Q. What are the established synthetic routes for methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate?
Methodological Answer: The synthesis typically involves two key steps:
Core Bicyclic Structure Formation : Radical cyclization using n-tributyltin hydride (BuSnH) and AIBN in toluene achieves high diastereocontrol (>99%) for constructing the 8-azabicyclo[3.2.1]octane scaffold. This method is effective for introducing substituents at the 3-position .
Esterification and Functionalization : The benzoate group is introduced via coupling reactions. For example, methyl esterification of the carboxyl group can be achieved using methanol under acidic or catalytic conditions. The 3-methoxy substituent on the bicyclic core may be introduced via nucleophilic substitution or protective group strategies (e.g., Boc protection followed by deprotection) .
Q. Key Considerations :
- Optimize reaction temperature (80–110°C) and stoichiometry of radical initiators to minimize byproducts.
- Use chiral auxiliaries or catalysts if enantioselective synthesis is required.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the bicyclic scaffold, methoxy group integration, and ester carbonyl signals. NOESY or COSY can resolve stereochemical ambiguities .
- Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Data Interpretation Tip : Compare spectral data with structurally similar compounds, such as benzoylecgonine derivatives, to validate assignments .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
Substituent Variation :
- Synthesize analogs with modifications at the 3-methoxy position (e.g., replacing methoxy with ethoxy, hydroxyl, or halogens) to assess steric/electronic effects on bioactivity.
- Replace the methyl benzoate group with other esters (e.g., ethyl, tert-butyl) to study lipophilicity impacts .
Biological Assays :
- Screen analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.
- Evaluate metabolic stability via in vitro cytochrome P450 inhibition studies .
Case Study : BIMU-1 and BIMU-8 (related 8-azabicyclo derivatives) showed partial agonism at 5-HT receptors, highlighting the importance of the methoxy group’s position for receptor affinity .
Q. What strategies address stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands for enantioselective cyclization .
- Diastereomeric Control : Leverage steric effects during radical cyclization—bulky substituents on the azetidin-2-one precursor improve diastereoselectivity (>75% de) .
Example : The synthesis of (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one demonstrated that fluorinated aryl groups enhance crystallinity, aiding stereochemical analysis .
Q. How should researchers handle stability and storage concerns for this compound?
Methodological Answer:
- Storage Conditions : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group .
- Stability Testing :
- Handling Precautions : Use P95 respirators and nitrile gloves to minimize inhalation/dermal exposure, as acute toxicity data suggest Category 4 hazards (oral, dermal, inhalation) .
Q. What analytical methods resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Cross-reference published IC values with experimental conditions (e.g., buffer pH, cell lines). For example, BIMU-8’s partial agonism at 5-HT receptors varied significantly between CHO and HEK293 cells .
- Dose-Response Refinement : Perform full dose-response curves (10–10 M) to avoid false negatives from limited concentration ranges.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
